
Cefprozil
Vue d'ensemble
Description
Cefprozil is a second-generation cephalosporin antibiotic that was originally discovered in 1983 and approved for medical use in 1992 . It is commonly used to treat a variety of bacterial infections, including pharyngitis, tonsillitis, ear infections, acute sinusitis, bacterial exacerbation of chronic bronchitis, and skin and skin structure infections . This compound is available in both tablet and liquid suspension forms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cefprozil involves several key steps. Initially, the allylic chloride intermediate is displaced with triphenylphosphine to form a phosphonium salt. This salt is then converted to its ylide, which undergoes condensation with acetaldehyde to produce the vinyl derivative. Finally, deprotection steps yield this compound .
Industrial Production Methods: Industrial production of this compound focuses on enhancing the stability of the compound, which is sensitive to heat and moisture. A method involving cold-process dry pelletization is used, where the pressing roller is cooled through water circulation to prevent the material from contacting moisture or high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Cefprozil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions, particularly involving the beta-lactam ring, are significant in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents may be used.
Reduction: Reducing agents are less commonly used.
Substitution: Reagents like triphenylphosphine and acetaldehyde are used in the synthesis.
Major Products: The major product formed from these reactions is this compound itself, with various intermediates formed during the synthesis process .
Applications De Recherche Scientifique
Indications for Use
Cefprozil is indicated for the treatment of several infections, including:
- Upper Respiratory Tract Infections : Effective against pharyngitis and tonsillitis caused by Streptococcus pyogenes.
- Otitis Media : Demonstrated efficacy against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
- Acute Sinusitis : Effective for infections caused by both beta-lactamase positive and negative strains of S. pneumoniae and H. influenzae.
- Skin and Skin Structure Infections : Treats uncomplicated infections caused by Staphylococcus aureus (including penicillinase-producing strains) and Streptococcus pyogenes.
- Urinary Tract Infections : Used for uncomplicated urinary tract infections caused by Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis .
Case Studies and Clinical Trials
-
Acute Otitis Media Treatment Duration :
A randomized clinical trial compared five-day versus ten-day treatment regimens of this compound in pediatric patients with acute otitis media. The study found that this compound was effective in 87.1% of cases after five days and 91.2% after ten days. The data suggested that a shorter course may be appropriate for patients without recurrent episodes . -
Comparison with Amoxicillin/Clavulanate :
A meta-analysis involving 2,304 participants evaluated the efficacy of this compound against amoxicillin/clavulanate for treating acute bacterial infections. Both treatments showed comparable clinical outcomes; however, this compound was associated with a significantly lower incidence of adverse effects, particularly gastrointestinal disturbances . -
Drug-Induced Liver Injury Case :
A documented case highlighted this compound as a potential cause of drug-induced liver injury leading to acute on chronic liver failure. This underscores the importance of monitoring liver function in patients receiving this compound, particularly those with pre-existing liver conditions .
Pharmacokinetics
This compound is well absorbed following oral administration, with an oral bioavailability of approximately 90%. It is primarily eliminated through the kidneys, necessitating dosage adjustments in patients with renal impairment .
Side Effects and Considerations
Common side effects associated with this compound include gastrointestinal symptoms such as diarrhea, nausea, and stomach pain. Serious side effects are rare but can include severe diarrhea linked to Clostridium difficile infection .
Mécanisme D'action
Cefprozil, like other beta-lactam antibiotics, works by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The primary molecular targets are the penicillin-binding proteins, which are crucial for maintaining the integrity of the bacterial cell wall .
Comparaison Avec Des Composés Similaires
Cefuroxime: Another second-generation cephalosporin with a similar spectrum of activity.
Cefaclor: Also a second-generation cephalosporin, used for similar infections.
Cefotetan: A second-generation cephalosporin with a broader spectrum of activity against anaerobes.
Uniqueness of Cefprozil: this compound is unique due to its high oral bioavailability and its effectiveness against a wide range of bacterial infections. It is particularly noted for its stability and efficacy in treating respiratory tract infections and skin infections .
Propriétés
Key on ui mechanism of action |
Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor. |
---|---|
Numéro CAS |
92665-29-7 |
Formule moléculaire |
C18H19N3O5S |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(6S,7S)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m0/s1 |
Clé InChI |
WDLWHQDACQUCJR-JQAPWBFTSA-N |
SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
SMILES isomérique |
C/C=C/C1=C(N2[C@H]([C@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O |
SMILES canonique |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Apparence |
Solid powder |
melting_point |
218-225 °C |
Key on ui other cas no. |
92676-86-3 92665-29-7 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
7-(2-amino-2-(4-hydroxyphenyl)acetamido)-3-(propenyl)-3-cephem-4-carboxylic acid monohydrate 7-(2-amino-2-(p-hydroxyphenyl)acetamido)-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid Arzimol BMY 28100 BMY-28100 Brisoral cefprozil cefprozil monohydrate Cefzil Procef |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cefprozil?
A1: this compound is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , ] Specifically, this compound binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final cross-linking steps of peptidoglycan synthesis. [] This disruption weakens the cell wall, ultimately leading to bacterial cell lysis and death. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C18H19N3O5S and a molecular weight of 389.43 g/mol. [, , ]
Q3: Does this compound exist as different isomers?
A3: Yes, this compound exists as two diastereomers, cis-Cefprozil and trans-Cefprozil. The cis isomer constitutes approximately 90% of the drug and exhibits greater antimicrobial activity compared to the trans isomer. [, , , , ]
Q4: How is this compound absorbed and distributed in the body?
A4: this compound is well absorbed after oral administration, with an absolute bioavailability of approximately 90%. [] The presence of food does not significantly affect the extent of absorption, although it may slightly delay the time to reach peak plasma concentration (Tmax). [, ] this compound demonstrates good tissue penetration, including into skin blister fluid [], tonsillar and adenoidal tissues [], middle ear fluid [], and maxillary sinuses. []
Q5: What is the elimination half-life of this compound?
A5: this compound exhibits a relatively long elimination half-life of approximately 1.3 hours, which supports twice-daily dosing. [, , ] This distinguishes it from other second-generation cephalosporins like Cefaclor, which has a shorter half-life and requires more frequent dosing. [, ]
Q6: How is this compound eliminated from the body?
A6: this compound is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, , ] Probenecid, a drug that inhibits renal tubular secretion, has been shown to significantly decrease the renal clearance and prolong the elimination half-life of this compound, indicating that tubular secretion plays a role in its elimination. []
Q7: What types of infections is this compound typically used to treat?
A7: this compound is commonly used to treat a variety of bacterial infections, particularly those affecting the respiratory tract, skin, and urinary tract. This includes otitis media, sinusitis, pharyngitis, tonsillitis, bronchitis, skin and skin structure infections, and urinary tract infections. [, , , ]
Q8: How does the efficacy of this compound compare to other antibiotics?
A8: Clinical trials have shown that this compound demonstrates comparable or superior efficacy to other commonly prescribed antibiotics for similar indications. For instance, it exhibits similar efficacy to penicillin for treating streptococcal tonsillopharyngitis [], comparable or better efficacy compared to amoxicillin/clavulanate, cefixime, and cefaclor for acute otitis media [], and improved eradication rates compared to penicillin for persistent group A beta-hemolytic streptococci pharyngeal colonization. []
Q9: Does this compound have activity against penicillin-resistant Streptococcus pneumoniae?
A9: While this compound exhibits good activity against penicillin-susceptible Streptococcus pneumoniae, it shows limited efficacy against penicillin-resistant strains. [, ] This highlights the importance of susceptibility testing to guide appropriate antibiotic selection.
Q10: What is the safety profile of this compound?
A10: this compound is generally well-tolerated, with a low incidence of adverse events. [, ]
Q11: Are there any known drug interactions with this compound?
A11: Probenecid has been shown to interact with this compound by inhibiting its renal tubular secretion, thereby increasing its serum concentrations and prolonging its half-life. []
Q12: Are there any known resistance mechanisms to this compound?
A12: Bacteria can develop resistance to this compound through mechanisms such as modification of penicillin-binding proteins, decreased permeability of the bacterial cell wall to this compound, and efflux pumps that remove the antibiotic from the bacterial cell. [] Resistance to this compound has been observed in some strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.